molecular formula C10H12N2O5S B1295862 4-(3-Nitrophenylsulfonyl)morpholine CAS No. 91619-33-9

4-(3-Nitrophenylsulfonyl)morpholine

Cat. No. B1295862
CAS RN: 91619-33-9
M. Wt: 272.28 g/mol
InChI Key: XCYXNNGNLAIXNM-UHFFFAOYSA-N
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Description

The compound "4-(3-Nitrophenylsulfonyl)morpholine" is a chemical entity that has been studied in various contexts due to its potential applications in medicinal chemistry and organic synthesis. The papers provided offer insights into the structural characteristics, synthesis, and reactivity of related compounds, which can help in understanding the properties and potential uses of "4-(3-Nitrophenylsulfonyl)morpholine" .

Synthesis Analysis

The synthesis of morpholine derivatives, such as "4-(3-Nitrophenylsulfonyl)morpholine," often involves multi-step chemical processes. For instance, a chiral five-step synthesis of a related morpholine compound from (R)- and (S)-2-methylglycidols has been reported, which includes the conversion of morpholines into various derivatives through reactions such as quaternization . Although the exact synthesis of "4-(3-Nitrophenylsulfonyl)morpholine" is not detailed in the provided papers, the methodologies described for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to "4-(3-Nitrophenylsulfonyl)morpholine" has been elucidated using techniques like X-ray diffraction and spectroscopy. For example, the crystal structure of a related compound with a nitrophenylsulfonyl group attached to a morpholine ring has been determined, revealing how the nitro groups are oriented with respect to the benzene ring and how the morpholine ring adopts a chair conformation . These structural insights are crucial for understanding the chemical behavior and potential interactions of "4-(3-Nitrophenylsulfonyl)morpholine."

Chemical Reactions Analysis

The reactivity of nitrophenylsulfonyl-substituted compounds has been explored in various studies. Nucleophilic substitution reactions are common, where the nitrophenylsulfonyl group can be replaced by other groups, such as thiophenol or morpholine . This suggests that "4-(3-Nitrophenylsulfonyl)morpholine" could also participate in similar reactions, which could be useful for further functionalization or for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(3-Nitrophenylsulfonyl)morpholine" can be inferred from studies on related compounds. For instance, the presence of nitro and sulfonyl groups is known to influence properties like solubility, acidity, and reactivity . The intermolecular hydrogen bonding patterns observed in similar structures could also affect the compound's melting point, boiling point, and stability . Additionally, the morpholine ring's conformation could impact the compound's ability to interact with biological targets, as seen in the case of acetylcholinesterase inhibition by morpholine derivatives .

Relevant Case Studies

Case studies involving related compounds demonstrate the potential applications of "4-(3-Nitrophenylsulfonyl)morpholine" in medicinal chemistry. For example, morpholine derivatives have been synthesized as intermediates for biologically active compounds, with some showing significant activity as caspase-3 inhibitors . The ability of these compounds to inhibit enzymes like acetylcholinesterase also points to their potential as therapeutic agents . These case studies highlight the importance of understanding the synthesis, structure, and reactivity of "4-(3-Nitrophenylsulfonyl)morpholine" for its potential application in drug discovery and development.

Safety And Hazards

Users should avoid dust formation and avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Users should use personal protective equipment and wear chemical impermeable gloves . Adequate ventilation should be ensured . All sources of ignition should be removed . Personnel should be evacuated to safe areas . People should be kept away from and upwind of spill/leak .

properties

IUPAC Name

4-(3-nitrophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c13-12(14)9-2-1-3-10(8-9)18(15,16)11-4-6-17-7-5-11/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYXNNGNLAIXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285208
Record name 4-(3-Nitrobenzene-1-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Nitrophenylsulfonyl)morpholine

CAS RN

91619-33-9
Record name 4-[(3-Nitrophenyl)sulfonyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91619-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 41055
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091619339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 91619-33-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41055
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3-Nitrobenzene-1-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Morpholine (2.2 ml, 25 mmol) was slowly added to 3-Nitro-benzenesulfonyl chloride (5.5 g, 25 mmol) in CH2Cl2 at 0° C. The reaction was warmed up to rt in 0.5 h. After CH2Cl2 was removed in vacuo, saturated NaHCO3 solution was added and the solid was filtered and dried to give 4-(3-Nitro-benzenesulfonyl)-morpholine as an off white solid (5.9 g, 87%). MS (ESI) m/z=273 [M+H]+.
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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